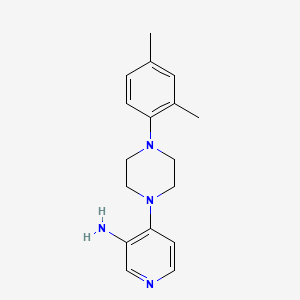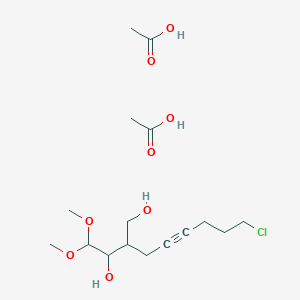
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N'-(3-hydroxypropyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(3-hydroxypropyl)-, ethyl ester is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes phosphorodiamidic acid, bis(2-chloroethyl) groups, and a hydroxypropyl group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(3-hydroxypropyl)-, ethyl ester typically involves multiple steps, starting with the preparation of the phosphorodiamidic acid core. This is followed by the introduction of bis(2-chloroethyl) groups and the hydroxypropyl group. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities while maintaining high quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(3-hydroxypropyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bis(2-chloroethyl) groups can be reduced to form ethyl groups.
Substitution: The chlorine atoms in the bis(2-chloroethyl) groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield propionaldehyde or propionic acid, while substitution of the chlorine atoms can result in the formation of various substituted phosphorodiamidic acid derivatives.
Applications De Recherche Scientifique
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(3-hydroxypropyl)-, ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(3-hydroxypropyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The bis(2-chloroethyl) groups can form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of certain cellular processes. The hydroxypropyl group can also participate in hydrogen bonding and other interactions, further modulating the compound’s effects.
Comparaison Avec Des Composés Similaires
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(3-hydroxypropyl)-, ethyl ester can be compared with other similar compounds, such as:
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(2-hydroxyethyl)-, ethyl ester: This compound has a similar structure but with a different hydroxyalkyl group, which can affect its reactivity and applications.
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(3-hydroxypropyl)-, methyl ester: The methyl ester variant has different physicochemical properties and may be used in different contexts.
Propriétés
Numéro CAS |
78218-93-6 |
|---|---|
Formule moléculaire |
C9H21Cl2N2O3P |
Poids moléculaire |
307.15 g/mol |
Nom IUPAC |
3-[[bis(2-chloroethyl)amino-ethoxyphosphoryl]amino]propan-1-ol |
InChI |
InChI=1S/C9H21Cl2N2O3P/c1-2-16-17(15,12-6-3-9-14)13(7-4-10)8-5-11/h14H,2-9H2,1H3,(H,12,15) |
Clé InChI |
OFLBAFVWBCVANZ-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(NCCCO)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



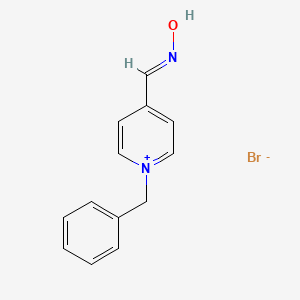

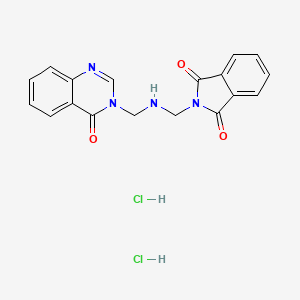
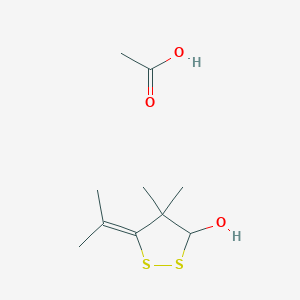
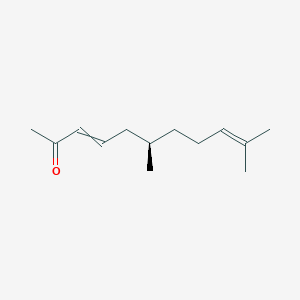
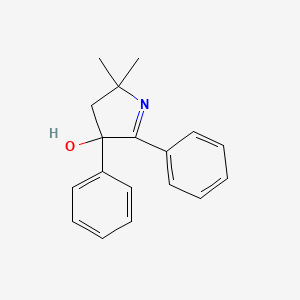
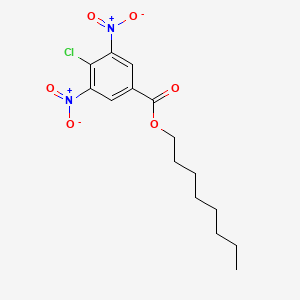
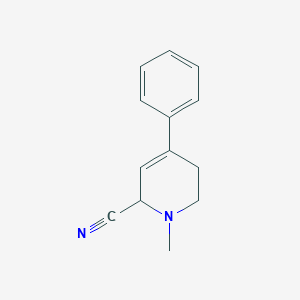
![3-Methyl-2-(1H-pyrrol-2-yl)-3H-naphtho[1,2-d]imidazole](/img/structure/B14444482.png)

